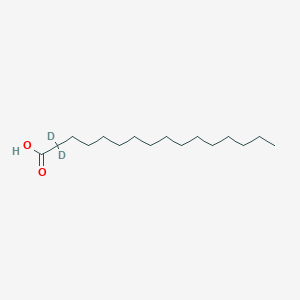

Hexadecanoic-2,2-d2 acid

Übersicht

Beschreibung

Palmitinsäure-d2, auch bekannt als Hexadecansäure-2,2-d2, ist eine deuteriummarkierte Form der Palmitinsäure. Es handelt sich um eine gesättigte Fettsäure mit einer 16-Kohlenstoffkette und zwei Deuteriumatomen an der zweiten Kohlenstoffposition. Diese Verbindung wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Palmitinsäure verwendet, da sie ähnliche chemische Eigenschaften, aber eine unterschiedliche Masse aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Palmitinsäure-d2 kann durch ein vielseitiges Verfahren synthetisiert werden, das die Deuterierung von Palmitinsäure beinhaltet. Der Prozess umfasst typischerweise die folgenden Schritte:

Deuterierung von Palmitinsäure: Die Wasserstoffatome an der zweiten Kohlenstoffposition von Palmitinsäure werden unter Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators durch Deuteriumatome ersetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Palmitinsäure-d2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massendeuterierung: Große Mengen an Palmitinsäure werden unter Verwendung von Deuteriumgas und einem geeigneten Katalysator einer Deuterierung unterzogen.

Industrielle Reinigung: Es werden fortschrittliche Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) eingesetzt, um sicherzustellen, dass das Produkt die Industriestandards erfüllt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitic Acid-d2 can be synthesized through a versatile procedure that involves the deuteration of palmitic acid. The process typically includes the following steps:

Deuteration of Palmitic Acid: The hydrogen atoms at the second carbon position of palmitic acid are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst.

Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity Palmitic Acid-d2.

Industrial Production Methods

Industrial production of Palmitic Acid-d2 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of palmitic acid are subjected to deuteration using deuterium gas and a suitable catalyst.

Industrial Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.

Analyse Chemischer Reaktionen

Reaktionstypen

Palmitinsäure-d2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Palmitinsäurederivate wie Palmitinaldehyd und Palmitinsäurehydroperoxid zu erzeugen.

Reduktion: Reduktionsreaktionen können Palmitinsäure-d2 in ihren entsprechenden Alkohol, Hexadecanol-d2, umwandeln.

Substitution: Die Deuteriumatome können unter bestimmten Bedingungen durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter kontrollierten Temperaturen und Drücken beinhalten.

Hauptprodukte

Oxidation: Palmitinaldehyd-d2, Palmitinsäurehydroperoxid-d2.

Reduktion: Hexadecanol-d2.

Substitution: Verschiedene substituierte Palmitinsäurederivate.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mass Spectrometry

Hexadecanoic-2,2-d2 acid serves as an internal standard in mass spectrometry, particularly for quantifying fatty acids in complex biological samples. Its deuterated nature allows researchers to differentiate it from non-deuterated fatty acids, facilitating accurate measurements of lipid concentrations in metabolic studies .

Gas Chromatography

In analytical chemistry, this compound is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The distinct mass signatures provided by the deuterium substitution enable precise tracking of lipid metabolism and degradation pathways .

Biological Research

Lipid Metabolism Studies

this compound is crucial in studying lipid metabolism. It mimics the behavior of natural triglycerides while allowing for the tracing of metabolic pathways due to its unique isotopic signature. This application is particularly valuable in understanding the role of triglycerides in various diseases, including obesity and diabetes .

Cellular Health

Research has shown that deuterated fatty acids can influence cellular health and metabolic processes. Studies involving this compound have revealed insights into how fatty acids interact with cellular membranes and affect signaling pathways related to inflammation and energy metabolism .

Pharmaceutical Applications

Drug Development

The compound's role as a stable isotope-labeled compound makes it an asset in drug development processes. Its use in tracer studies helps elucidate the pharmacokinetics of lipid-based drugs and their interactions within biological systems .

Therapeutic Research

this compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory research. Studies suggest that fatty acids can modulate inflammatory responses by inhibiting key enzymes involved in inflammation processes .

Case Studies

Industrial Applications

Food Industry

While primarily used in research settings, this compound's structural similarity to common fatty acids allows for potential applications in food science, particularly in studying fat composition and stability in food products .

Cosmetic Formulations

The compound's properties may also extend to cosmetic formulations where lipid profiles are critical for product efficacy and skin compatibility .

Wirkmechanismus

Palmitic Acid-d2 exerts its effects primarily through its role as a fatty acid. It participates in various metabolic pathways, including:

Lipid Metabolism: It is involved in the synthesis and degradation of lipids.

Protein Palmitoylation: Acts as a substrate for the palmitoylation of proteins, which is essential for membrane localization and function.

Signaling Pathways: Influences signaling pathways related to inflammation, insulin resistance, and cellular stress responses

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Stearinsäure-d2: Eine weitere deuteriummarkierte Fettsäure mit einer 18-Kohlenstoffkette.

Ölsäure-d2: Eine deuteriummarkierte einfach ungesättigte Fettsäure mit einer 18-Kohlenstoffkette und einer Doppelbindung.

Linolsäure-d2: Eine deuteriummarkierte mehrfach ungesättigte Fettsäure mit einer 18-Kohlenstoffkette und zwei Doppelbindungen

Einzigartigkeit

Palmitinsäure-d2 ist aufgrund ihrer spezifischen Markierung an der zweiten Kohlenstoffposition einzigartig, wodurch sie zu einem idealen internen Standard für die Quantifizierung von Palmitinsäure in verschiedenen analytischen Techniken wird. Ihre chemischen Eigenschaften ähneln denen der natürlichen Palmitinsäure, was genaue und zuverlässige Messungen ermöglicht .

Biologische Aktivität

Hexadecanoic-2,2-d2 acid, also known as palmitic acid-d2, is a saturated fatty acid that has garnered attention for its diverse biological activities. This article explores its anti-inflammatory, antibacterial, and antioxidant properties, supported by various studies and data.

- Chemical Formula : C16H32O2

- Molecular Weight : 256.43 g/mol

- CAS Number : 62689-96-7

Hexadecanoic acid is commonly found in both animal and plant fats. The deuterium labeling (d2) modifies its isotopic composition, which can influence its biological behavior and pharmacokinetics.

Anti-inflammatory Activity

Research indicates that hexadecanoic acid exhibits significant anti-inflammatory properties by inhibiting phospholipase A(2), an enzyme involved in the inflammatory response.

- Study Findings :

Antibacterial Activity

Hexadecanoic acid has demonstrated notable antibacterial effects against various bacterial strains. A study evaluated its efficacy against Xanthomonas campestris and Fusarium oxysporum.

Inhibition Zone Results

| Concentration (%) | Xanthomonas campestris (24h) | Xanthomonas campestris (48h) | Fusarium oxysporum (48h) | Fusarium oxysporum (72h) |

|---|---|---|---|---|

| 10 | 32.37 mm | 32.04 mm | 11.7 mm | 10.34 mm |

| 20 | 43.35 mm | 43.15 mm | 19.25 mm | 18.4 mm |

| 40 | 48.22 mm | 47.87 mm | 22.6 mm | 21.45 mm |

| Positive Control | 37.4 mm | 34.3 mm | 35.4 mm | 34.65 mm |

| Negative Control | 0 mm | 0 mm | 0 mm | 0 mm |

The results indicate a clear dose-dependent antibacterial activity, with the highest concentration yielding the largest inhibition zones .

Antioxidant Activity

Hexadecanoic acid has also been evaluated for its antioxidant properties. A study involving extraction from Excoecaria agallocha demonstrated that it exhibited moderate antioxidant activity with a DPPH scavenging percentage ranging from 65.52% to 87.40% at concentrations of 100-500 µg/ml .

Case Studies and Applications

- Traditional Medicine :

- Pharmaceutical Development :

- Cancer Research :

Q & A

Q. How can isotopic labeling (²H) at the 2,2-position of hexadecanoic acid enhance metabolic pathway studies in microbial systems?

Advanced Research Question

Isotopic labeling of hexadecanoic acid with deuterium at the 2,2-position allows researchers to track metabolic flux and enzyme-specific interactions in fatty acid biosynthesis. For example, in Mycobacterium smegmatis, thermal inactivation of InhA (enoyl-acyl carrier protein reductase) disrupts fatty acid elongation, leading to accumulation of shorter-chain acids like tetracosanoic acid (C24:0) and reduced hexadecanoic acid (C16:0) levels . Deuterated analogs like Hexadecanoic-2,2-d2 acid can distinguish between de novo synthesis and elongation pathways using mass spectrometry, as isotopic shifts in fragmentation patterns highlight enzymatic bottlenecks or competitive pathways.

Methodology :

- Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to monitor deuterium retention in intermediates.

- Compare wild-type vs. mutant microbial strains (e.g., inhA mutants) to isolate enzyme-specific effects.

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

Basic Research Question

Quantifying deuterated fatty acids in biological samples (e.g., plant extracts or microbial lysates) requires resolving isotopic overlaps from natural abundance ¹³C and endogenous non-deuterated analogs. For instance, GC-MS analysis of Euphorbia milii detected hexadecanoic acid as a major phytocompound, but deuterated forms require optimized separation protocols .

Methodology :

- Employ high-resolution mass spectrometry (HRMS) with a resolving power >50,000 to distinguish m/z shifts caused by ²H vs. ¹³C.

- Use deuterated internal standards (e.g., this compound spiked into samples) for calibration .

Q. How does deuteration at the 2,2-position affect the physicochemical properties of hexadecanoic acid in lipid bilayer studies?

Advanced Research Question

Deuteration alters hydrogen bonding and van der Waals interactions, impacting lipid packing and membrane fluidity. While non-deuterated hexadecanoic acid is a key component of palm oil and microbial membranes , the ²H-labeled variant may exhibit reduced phase transition temperatures due to isotopic effects.

Methodology :

- Conduct differential scanning calorimetry (DSC) to compare melting points of deuterated vs. non-deuterated acids.

- Use neutron scattering to map deuterium localization in model membranes .

Q. What experimental designs are optimal for resolving contradictions in fatty acid elongation data when using isotopically labeled substrates?

Advanced Research Question

Discrepancies in elongation product ratios (e.g., C24:0 vs. C26:0 under InhA inhibition ) may arise from isotopic dilution or enzyme promiscuity.

Methodology :

- Pulse-chase experiments with time-resolved isotopic labeling to trace precursor-product relationships.

- Combine genetic knockout models (e.g., kasA mutants) with deuterated substrates to isolate pathway-specific contributions.

Q. How can researchers validate the purity and stability of this compound during long-term storage?

Basic Research Question

Deuterated compounds are prone to proton exchange in humid environments, compromising isotopic integrity.

Methodology :

- Perform periodic NMR analysis (¹H and ²H) to monitor deuterium loss.

- Store samples under inert gas (argon) in anhydrous solvents (e.g., deuterated chloroform) at -20°C .

Q. What role does this compound play in studying β-oxidation defects in mammalian cell models?

Advanced Research Question

Deuterated fatty acids can bypass rate-limiting steps in β-oxidation (e.g., acyl-CoA dehydrogenases) due to kinetic isotope effects, revealing metabolic bypass mechanisms.

Methodology :

- Treat fibroblast cultures with this compound and measure ATP/NADH ratios via fluorescent probes.

- Use RNA-seq to identify compensatory pathways (e.g., peroxisomal oxidation) .

Q. What analytical workflows are recommended for distinguishing this compound from co-eluting isomers in lipidomics?

Basic Research Question

Co-elution with branched-chain or unsaturated analogs (e.g., palmitoleic acid) complicates identification .

Methodology :

- Apply tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to generate diagnostic fragments (e.g., loss of D₂O from the 2,2-d2 position).

- Use ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

Q. How can researchers mitigate isotopic interference when using this compound in tracer studies with ¹³C-labeled glucose?

Advanced Research Question

Simultaneous use of ²H- and ¹³C-labeled substrates may lead to overlapping isotopic envelopes in MS data.

Methodology :

Eigenschaften

IUPAC Name |

2,2-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-DOBBINOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493908 | |

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62689-96-7 | |

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.